Cas no 88040-23-7 (Cefepime)

Cefepime structure
Cefepime structure
Produktname:Cefepime
CAS-Nr.:88040-23-7
MF:C19H24N6O5S2
MW:480.561060905457
MDL:MFCD00864890
CID:61134
PubChem ID:5479537

Cefepime Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cefepime
    • (6R,7R)-7-[2-(2-amino-4-thiazolyl)-2-(Z)-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate
    • 7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-(1-methylpyrrolidino)methyl-3-cephem-4-carboxylate
    • CEFEPIME ARGININE
    • Cefpim
    • CFPM
    • Tsefepim
    • [6R-[6alpha,7beta(Z)]]-1-[[7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium hydroxide inner salt
    • cefipime
    • cefepime jp
    • fr 81335
    • Pyrrolidinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-, inner salt (9CI)
    • Pyrrolidinium, 1-[[7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-, inner salt, [6R-[6α,7β(Z)]]- (ZCI)
    • BMY 28142
    • Cefimen K
    • Sefdin
    • UNII-807PW4VQE3
    • DB01413
    • BDBM50350470
    • D02376
    • AB01275446-01
    • Cefepimum [Latin]
    • Cefepime (USAN/INN)
    • HY-B0692
    • AS-76125
    • BCPP000292
    • CS-0009590
    • BCP9000504
    • J01DA24
    • AKOS015850865
    • C-2468
    • CEFEPIME [WHO-DD]
    • Maxipime
    • CHEMBL186
    • Cefepima [Spanish]
    • Renapime
    • HMS2089M18
    • C08111
    • BMY-28142
    • Cefepimum
    • Cefepime [USAN:INN:BAN]
    • AKOS016014147
    • 7beta-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-[(1-methylpyrrolidinium-1-yl)methyl]-3,4-didehydrocepham-4-carboxylate
    • 7beta-((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido)-3-((1-methylpyrrolidinium-1-yl)methyl)-3,4-didehydrocepham-4-carboxylate
    • CEFEPIME [MI]
    • Pyrrolidinium, 1-((7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-1-methyl-, hydroxide, inner salt, (6R-(6alpha,7beta(Z)))-
    • Cefepima
    • PYRROLIDINIUM, 1-((7-(((2-AMINO-4-THIAZOLYL)(METHOXYIMINO)ACETYL)AMINO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-1-METHYL-, HYDROXIDE, INNER SALT, (6R-(6.ALPHA.,7.BETA.(Z)))-
    • Cefepimum (Latin)
    • VNRX-5022
    • CHEBI:478164
    • Q27294816
    • J01DE01
    • CEFEPIME [USAN]
    • Cefepime, Antibiotic for Culture Media Use Only
    • 1-{[(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-2-carboxylato-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl}-1-methylpyrrolidin-1-ium
    • (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-[(1-methylpyrrolidinium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • CEFEPIME [VANDF]
    • DTXCID20820707
    • Anticefepime (>90%)
    • SCHEMBL65720
    • 807PW4VQE3
    • CEFEPIME [INN]
    • 88040-23-7
    • (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-3-((1-methylpyrrolidinium-1-yl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
    • 1-(((6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxylamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-1-methylpyrrolidinium hydroxide, inner salt, 7(sup 2)-(Z)-(O-methyloxime)
    • cefepim
    • (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • DTXSID70873208
    • Cefepime EP Impurity A
    • DTXSID60164213
    • Axepim
    • 1-[[(6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium inner salt; Cefepime Impurity A; Cefepime EP Impurity A
    • MDL: MFCD00864890
    • Inchi: 1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12-/t13-,17-/m1/s1
    • InChI-Schlüssel: HVFLCNVBZFFHBT-ZKDACBOMSA-N
    • Lächelt: C(C1=C(C[N+]2(CCCC2)C)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)/C(/C1N=C(N)SC=1)=N\OC)(=O)[O-]

Berechnete Eigenschaften

  • Genaue Masse: 480.12500
  • Monoisotopenmasse: 480.12496023g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 32
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 869
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 204
  • XLogP3: -0.1
  • Oberflächenladung: 0
  • Tautomerzahl: 14

Experimentelle Eigenschaften

  • Farbe/Form: Farbloses Pulver, Schmelzpunkt 150℃(Zerlegung).
  • Schmelzpunkt: 150 C
  • Siedepunkt: No data available
  • Flammpunkt: No data available
  • PSA: 203.58000
  • LogP: -0.41110
  • Dampfdruck: No data available

Cefepime Sicherheitsinformationen

Cefepime Zolldaten

  • HS-CODE:32041300
  • Zolldaten:

    China Zollkodex:

    32041300

Cefepime Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y0974271-1g
Cefepime
88040-23-7 98%
1g
$600 2024-08-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C861441-1g
Cefepime
88040-23-7 >98%
1g
¥1,350.00 2022-09-02
1PlusChem
1P008DZR-50mg
Cefepime
88040-23-7 99%
50mg
$107.00 2023-12-15
1PlusChem
1P008DZR-100mg
Cefepime
88040-23-7 99%
100mg
$150.00 2023-12-15
A2B Chem LLC
AD90583-100mg
Cefepime
88040-23-7 99%
100mg
$64.00 2023-12-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C861441-200mg
Cefepime
88040-23-7 >98%
200mg
¥376.00 2022-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-278815-50 mg
Cefepime,
88040-23-7
50mg
¥5,265.00 2023-07-11
MedChemExpress
HY-B0692-50mg
Cefepime
88040-23-7 99.78%
50mg
¥500 2023-08-31
1PlusChem
1P008DZR-500mg
Cefepime
88040-23-7 99%
500mg
$378.00 2023-12-15
MedChemExpress
HY-B0692-10mM*1 mL in DMSO
Cefepime
88040-23-7 99.78%
10mM*1 mL in DMSO
¥550 2023-08-31

Cefepime Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Carbon tetrachloride
2.1 Reagents: Formic acid ,  Hydrochloric acid Solvents: Acetone
3.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ,  Water
3.2 Reagents: Sulfuric acid
Referenz
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Carbon tetrachloride ,  Acetone
2.1 Solvents: Carbon tetrachloride
3.1 Reagents: Formic acid ,  Hydrochloric acid Solvents: Acetone
4.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ,  Water
4.2 Reagents: Sulfuric acid
Referenz
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ,  Water
1.2 Reagents: Sulfuric acid
Referenz
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium 2-ethylhexanoate Solvents: Methanol ,  Ethyl acetate
Referenz
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Hydrochloric acid Solvents: Acetone
2.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ,  Water
2.2 Reagents: Sulfuric acid
Referenz
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water
1.2 -
2.1 Reagents: Sodium iodide Solvents: Carbon tetrachloride ,  Acetone
3.1 Solvents: Carbon tetrachloride
4.1 Reagents: Formic acid ,  Hydrochloric acid Solvents: Acetone
5.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ,  Water
5.2 Reagents: Sulfuric acid
Referenz
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Phosphorus pentachloride Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 0 °C → -10 °C; -10 °C; 1 h, -10 °C
1.2 Solvents: Methanol ,  Phenol ;  -10 °C; 3 - 5 h, -10 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 2 - 2.5
2.1 Reagents: Triethylamine Solvents: Ethanol ,  Water ;  0 - 5 °C
2.2 2 h, 0 - 5 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5
Referenz
A novel synthetic route of 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium inner salt (cefepime)
Yu, Pei; et al, Zhongguo Kangshengsu Zazhi, 2007, 32(12), 751-753

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Potassium iodide Solvents: Acetone ;  3 h, rt
1.2 Solvents: Dichloromethane ;  -10 °C; 1 h, -10 °C
1.3 Reagents: Diisopropyl ether
2.1 Reagents: Pyridine ,  Phosphorus pentachloride Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 0 °C → -10 °C; -10 °C; 1 h, -10 °C
2.2 Solvents: Methanol ,  Phenol ;  -10 °C; 3 - 5 h, -10 °C
2.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 2 - 2.5
3.1 Reagents: Triethylamine Solvents: Ethanol ,  Water ;  0 - 5 °C
3.2 2 h, 0 - 5 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5
Referenz
A novel synthetic route of 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium inner salt (cefepime)
Yu, Pei; et al, Zhongguo Kangshengsu Zazhi, 2007, 32(12), 751-753

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Cupric chloride Solvents: Methanol ,  Water ;  12 h, rt
Referenz
Synthesis and antibacterial activity of copper(II) complexes with sulphathiazole and cephalosporin ligands
Anacona, Juan R.; et al, Transition Metal Chemistry (Dordrecht, 2008, 33(4), 517-521

Synthetic Routes 10

Reaktionsbedingungen
1.1 Solvents: Methanol
1.2 Reagents: Sodium 2-ethylhexanoate Solvents: Ethyl acetate
Referenz
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Sodium 2-ethylhexanoate Solvents: Methanol ,  Ethyl acetate
Referenz
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride ,  Potassium iodide Solvents: Acetone
2.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
3.1 Solvents: Methanol
3.2 Reagents: Sodium 2-ethylhexanoate Solvents: Ethyl acetate
Referenz
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
2.1 Solvents: Methanol
2.2 Reagents: Sodium 2-ethylhexanoate Solvents: Ethyl acetate
Referenz
Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds
Naito, Takayuki; et al, Journal of Antibiotics, 1986, 39(8), 1092-107

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Ethanol ,  Water ;  0 - 5 °C
1.2 2 h, 0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5
Referenz
A novel synthetic route of 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium inner salt (cefepime)
Yu, Pei; et al, Zhongguo Kangshengsu Zazhi, 2007, 32(12), 751-753

Cefepime Raw materials

Cefepime Preparation Products

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